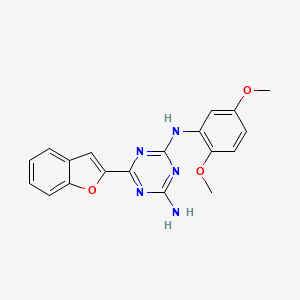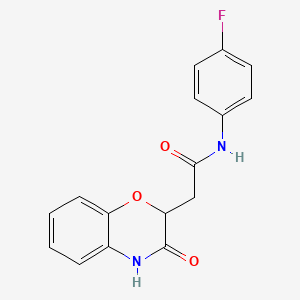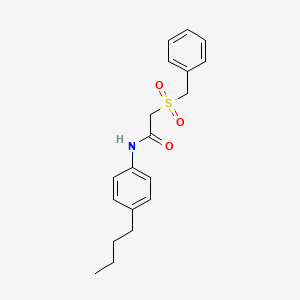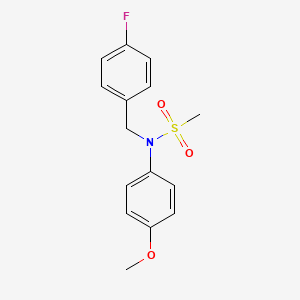![molecular formula C13H18ClFN2OS B4764125 2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B4764125.png)
2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(dimethylamino)ethyl]acetamide
描述
2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(dimethylamino)ethyl]acetamide, commonly known as CFA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CFA is a small molecule that belongs to the class of thioacetamides and is known for its ability to modulate various biological processes.
作用机制
The mechanism of action of CFA is not fully understood, but it is believed to modulate various biological processes by interacting with specific proteins. CFA has been shown to bind to the ATP-binding site of heat shock protein 90 (Hsp90), a chaperone protein that is involved in the folding and stabilization of various client proteins. By inhibiting Hsp90, CFA can destabilize client proteins that are involved in cancer cell growth and survival, leading to apoptosis. CFA has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the epigenetic regulation of gene expression. By inhibiting HDACs, CFA can induce the expression of genes that are involved in apoptosis and inhibit the expression of genes that promote cancer cell growth.
Biochemical and Physiological Effects:
CFA has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, CFA has been shown to induce apoptosis, inhibit angiogenesis, and reduce the expression of genes that promote cancer cell growth and survival. In inflammation, CFA has been shown to inhibit the production of pro-inflammatory cytokines and reduce the infiltration of immune cells into inflamed tissues. In neurodegenerative disorders, CFA has been shown to protect neurons from oxidative stress and reduce the accumulation of misfolded proteins.
实验室实验的优点和局限性
One of the main advantages of CFA for lab experiments is its small molecular size, which makes it easy to synthesize and purify. CFA is also stable under physiological conditions and can be easily dissolved in organic solvents or water. However, one of the limitations of CFA is its low solubility in aqueous solutions, which can limit its use in certain experiments. Another limitation is its potential toxicity, which requires careful handling and safety precautions.
未来方向
There are several future directions for the research on CFA. One direction is to investigate the potential therapeutic applications of CFA in other diseases such as cardiovascular diseases and metabolic disorders. Another direction is to optimize the synthesis method of CFA to improve its yield and purity. Additionally, further studies are needed to elucidate the mechanism of action of CFA and identify its specific protein targets. Finally, the development of more potent and selective analogs of CFA could lead to the discovery of novel therapeutic agents.
In conclusion, CFA is a small molecule that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CFA have been discussed in this paper. It is hoped that further research on CFA will lead to the discovery of novel therapeutic agents for the treatment of various diseases.
科学研究应用
CFA has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, CFA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. CFA has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, CFA has been shown to protect neurons from oxidative stress and reduce the accumulation of misfolded proteins.
属性
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-[2-(dimethylamino)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClFN2OS/c1-17(2)7-6-16-13(18)9-19-8-10-11(14)4-3-5-12(10)15/h3-5H,6-9H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAOYQCORQNFAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)CSCC1=C(C=CC=C1Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-chloro-6-fluorobenzyl)sulfanyl]-N-[2-(dimethylamino)ethyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4764065.png)

![methyl 2-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4764072.png)
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluoro-5-methylphenyl)acetamide](/img/structure/B4764086.png)

![3-[(isobutylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B4764089.png)
![1-(2-methylbenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4764093.png)
![3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B4764101.png)



![methyl 2-(4-fluorophenyl)-8,10-dimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B4764130.png)
![N-[1-(1-pyrrolidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B4764135.png)